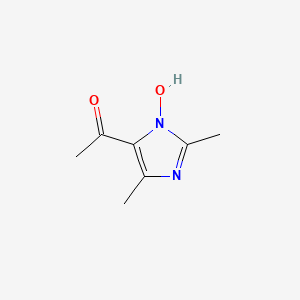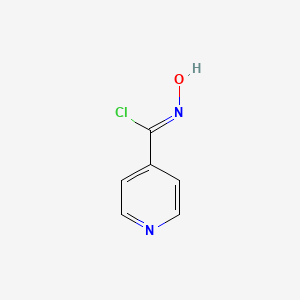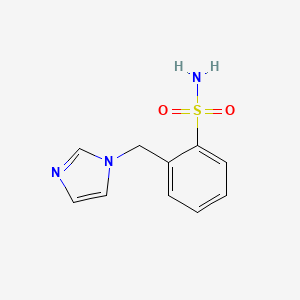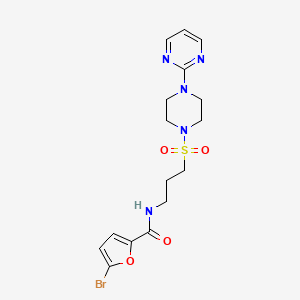
5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C6H6BrNO2 . It has a molecular weight of 204.02 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid is 1S/C6H6BrNO2/c1-8-3-4(6(9)10)2-5(8)7/h2-3H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid is a solid substance that should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 204.02 .Scientific Research Applications
Antitumor Properties
5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid derivatives have been explored for their antitumor potential. Studies have shown that specific derivatives exhibit cytotoxicity against certain cancer cell lines, suggesting their potential in cancer therapy. For instance, acenaphtho[1,2-b]pyrrole-carboxylic acid esters, related to 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid, have demonstrated cytotoxic effects against A549 and P388 cell lines, indicating their potential as antitumor agents (Liu et al., 2006).
Synthesis of Novel Compounds
The chemical structure of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid allows for the synthesis of various novel compounds. These compounds have diverse applications, including their potential as intermediates in the synthesis of more complex molecules. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of a new insecticide, highlights the versatility of pyrrole derivatives in chemical synthesis (Niu Wen-bo, 2011).
Development of Glycine Antagonists
Derivatives of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid have been studied for their potential as glycine antagonists. These compounds are of interest in neuropharmacology for their ability to interact with the NMDA receptor complex, which could be significant in developing treatments for neurological disorders (Balsamini et al., 1998).
Application in Organic Synthesis
This compound and its derivatives are also used in organic synthesis, demonstrating their utility in various chemical reactions. They have been used in palladium-catalyzed reactions, synthesis of pyrrole-based compounds, and as ligands in Cu-catalyzed reactions. Such applications highlight the versatility of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid in synthetic chemistry (Petrov et al., 2021; Bae & Cho, 2014; Altman et al., 2008).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of derivatives of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid. These studies suggest potential applications in developing new antimicrobial agents, highlighting the compound's significance in medicinal chemistry (Hublikar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1-methylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-8-3-4(6(9)10)2-5(8)7/h2-3H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKMKWRLBFUUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
1515982-14-5 |
Source


|
| Record name | 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2633315.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2633318.png)
![N-(4-ethoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2633319.png)

![3-(3-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2633321.png)
![5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2633323.png)
![5-Fluoro-6-methyl-1-[1-(tetrahydropyran-4-yl)-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B2633324.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2633326.png)